Sorafenib-d3

Übersicht

Beschreibung

CM-4307, also known as Donafenib, is a small molecule compound currently under investigation in clinical trials. Its chemical formula is C21H16ClF3N4O3. Donafenib is being studied for its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma (HCC) and differentiated thyroid cancer .

Vorbereitungsmethoden

Synthesewege: Die Synthesewege für CM-4307 sind in der verfügbaren Literatur nicht umfassend dokumentiert. Es ist wahrscheinlich, dass organische Synthesemethoden mit Schlüsselreaktionen wie Amidbildung, aromatischer Substitution und heterocyclischer Ringschluss eingesetzt werden.

Industrielle Produktionsmethoden: Informationen über großtechnische Produktionsmethoden für CM-4307 sind begrenzt. Pharmaunternehmen optimieren typischerweise Synthesewege, um eine kostengünstige und skalierbare Produktion zu erreichen.

Analyse Chemischer Reaktionen

Reaktivität: CM-4307 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Potenzielle Oxidationsreaktionen könnten die Trifluormethylgruppe oder andere funktionelle Gruppen betreffen.

Reduktion: Reduktionsreaktionen können an bestimmten Stellen innerhalb des Moleküls auftreten.

Substitution: Aromatische Substitutionsreaktionen (z. B. nukleophile aromatische Substitution) könnten die Phenylringe modifizieren.

Weitere Umwandlungen: Zusätzliche Reaktionen wie Cyclisierung oder Amidbindungsspaltung können ebenfalls relevant sein.

Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für diese Reaktionen sind in der Literatur nicht leicht verfügbar. Forscher würden wahrscheinlich verschiedene Katalysatoren, Lösungsmittel und Temperaturen untersuchen, um die gewünschten Umwandlungen zu optimieren.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und der Regioselektivität der beteiligten funktionellen Gruppen ab.

Wissenschaftliche Forschungsanwendungen

Hepatocellular Carcinoma (HCC)

Sorafenib has been extensively studied for its effectiveness in treating HCC. Clinical trials have demonstrated that sorafenib significantly improves progression-free survival (PFS) compared to placebo. In one study involving 417 patients, the median PFS was 10.8 months for those receiving sorafenib versus 5.8 months for placebo . The addition of sorafenib-d3 could potentially optimize treatment regimens through enhanced bioavailability or altered metabolism.

Renal Cell Carcinoma (RCC)

In RCC, sorafenib has shown promising results as a first-line therapy. Its ability to target multiple pathways involved in cancer progression makes it a valuable option for patients with advanced disease. Studies indicate that sorafenib can lead to significant tumor shrinkage and improved survival rates .

Thyroid Carcinoma

For patients with radioactive iodine-refractory differentiated thyroid carcinoma, sorafenib has been shown to improve PFS significantly. In clinical trials, patients treated with sorafenib experienced a median PFS of 10.8 months compared to 5.8 months for those on placebo . The potential application of this compound in this context could provide additional therapeutic benefits due to its modified structure.

Combination Therapies

Recent studies have explored the synergistic effects of combining sorafenib with other agents. For instance, combining sorafenib with chenodeoxycholic acid has been shown to enhance its anti-tumor effects by targeting the EGFR/Stat3 signaling pathway, which is crucial for tumor growth and metastasis . This suggests that this compound could be investigated in similar combination settings to determine if it offers enhanced efficacy.

Case Studies and Research Findings

- HepG2 Cell Studies : Research indicated that co-treatment with sorafenib and chenodeoxycholic acid significantly inhibited the proliferation and migration of HepG2 cells, suggesting a potential pathway for enhancing the effects of this compound .

- Thyroid Hormone Levels : A study assessing the impact of sorafenib on thyroid hormone levels in HCC patients found notable changes that could inform treatment strategies when considering the use of this compound .

Wirkmechanismus

The precise mechanism by which CM-4307 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as kinases or receptors, modulating cellular pathways related to cancer progression.

Vergleich Mit ähnlichen Verbindungen

CM-4307 weist Ähnlichkeiten mit anderen Kinaseinhibitoren auf, darunter Sorafenib (nicht-deuterierte Form). Seine Deuterierung (als Sorafenib D3) kann sich auf die Pharmakokinetik und die metabolische Stabilität auswirken. Weitere Studien sind erforderlich, um seine Einzigartigkeit und Vorteile gegenüber verwandten Verbindungen hervorzuheben .

Biologische Aktivität

Sorafenib-d3 is a deuterated form of Sorafenib, a multikinase inhibitor used primarily in the treatment of various cancers, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and differentiated thyroid carcinoma (DTC). The biological activity of this compound is closely related to its ability to inhibit multiple kinases involved in tumor growth and angiogenesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant case studies.

Sorafenib functions by inhibiting several key signaling pathways that promote cancer cell proliferation and survival. The primary mechanisms include:

- Inhibition of Raf/MEK/ERK Pathway : Sorafenib inhibits serine/threonine kinases such as CRAF and BRAF, leading to reduced cell proliferation and increased apoptosis in tumor cells .

- Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) : By blocking VEGFR2 and VEGFR3, Sorafenib reduces angiogenesis, which is crucial for tumor growth .

- Impact on PI3K/Akt/mTOR Pathway : Sorafenib also affects the PI3K/Akt/mTOR signaling pathway, which is vital for cell survival and proliferation. It decreases the phosphorylation of Akt, FoxO3A, and 4EBP-1 shortly after treatment initiation .

Efficacy in Clinical Studies

Clinical trials have established the efficacy of Sorafenib in various cancers. Below is a summary of findings from key studies:

Case Studies

- Hepatocellular Carcinoma : In a Phase III trial, patients receiving Sorafenib showed a median overall survival (OS) of 10.7 months compared to 7.9 months for those on placebo. This study highlighted the drug's role as a first-line treatment for advanced HCC .

- Thyroid Carcinoma : A study involving patients with radioactive iodine-refractory DTC demonstrated that Sorafenib significantly improved progression-free survival (PFS) compared to placebo, with a hazard ratio indicating a substantial reduction in risk .

- Acute Myeloid Leukemia (AML) : In a Phase II study combining azacitidine with Sorafenib, the overall response rate was noted at 46%, with complete responses observed in several patients .

Eigenschaften

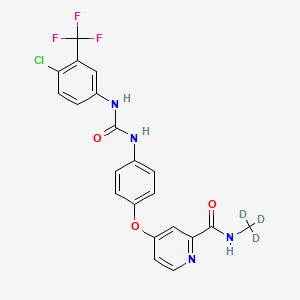

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-(trideuteriomethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQJTXFUGDVEO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648995 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130115-44-4 | |

| Record name | CM-4307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1130115444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CM-4307 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-(~2~H_3_)methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41XGO0VS1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.